N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a useful research compound. Its molecular formula is C21H21N3O7S and its molecular weight is 459.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide is a synthetic derivative that incorporates a 1,3,4-oxadiazole moiety known for its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties and other pharmacological effects.
Structure and Properties
The compound features a unique structure combining a 1,3,4-oxadiazole ring with a dihydrobenzo[d][1,4]dioxin moiety and a sulfonamide group. This combination is significant as the oxadiazole scaffold has been extensively studied for its potential in medicinal chemistry.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₃S |
Molecular Weight | 366.42 g/mol |
CAS Number | Not available |
Solubility | Soluble in DMSO |
Anticancer Properties
-
Mechanism of Action
The 1,3,4-oxadiazole derivatives have been shown to exert anticancer effects through multiple mechanisms:- Inhibition of Key Enzymes: They target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis: These compounds can trigger programmed cell death in malignant cells by disrupting cellular signaling pathways .
-
Cell Line Studies
Various studies have demonstrated the cytotoxicity of oxadiazole derivatives against different cancer cell lines:
Other Pharmacological Activities
In addition to anticancer properties, the compound may exhibit other biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential effectiveness against various bacterial strains.
- Anti-inflammatory Effects: Some derivatives in the oxadiazole class have shown promise in reducing inflammation markers in vitro .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the oxadiazole ring and substitution patterns on the aromatic groups can significantly influence potency and selectivity against cancer cells.
Modification | Effect on Activity |
---|---|
Substituents on Oxadiazole Ring | Enhanced cytotoxicity |
Aromatic Ring Variations | Altered enzyme inhibition profiles |
Study 1: Anticancer Efficacy
In a recent study published in Cancer Research, researchers synthesized various oxadiazole derivatives and tested their efficacy against breast cancer cell lines. The compound demonstrated superior activity compared to existing chemotherapeutics, with reduced side effects attributed to its selective targeting mechanism .
Study 2: In Vivo Testing
Another study assessed the in vivo antitumor activity of similar oxadiazole compounds in mouse models. Results indicated significant tumor reduction without noticeable toxicity at therapeutic doses. These findings highlight the potential for clinical applications of this class of compounds .
Eigenschaften
IUPAC Name |
N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-(4-methoxyphenyl)sulfonylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O7S/c1-28-15-5-7-16(8-6-15)32(26,27)12-2-3-19(25)22-21-24-23-20(31-21)14-4-9-17-18(13-14)30-11-10-29-17/h4-9,13H,2-3,10-12H2,1H3,(H,22,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCWEDHPWKPOPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O7S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.